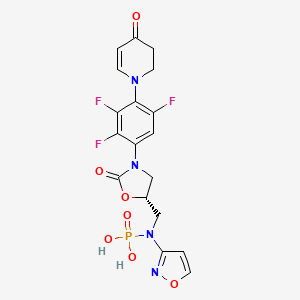

Contezolid phosphoramidic acid

描述

属性

分子式 |

C18H16F3N4O7P |

|---|---|

分子量 |

488.3 g/mol |

IUPAC 名称 |

[1,2-oxazol-3-yl-[[(5R)-2-oxo-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]amino]phosphonic acid |

InChI |

InChI=1S/C18H16F3N4O7P/c19-12-7-13(15(20)16(21)17(12)23-4-1-10(26)2-5-23)24-8-11(32-18(24)27)9-25(33(28,29)30)14-3-6-31-22-14/h1,3-4,6-7,11H,2,5,8-9H2,(H2,28,29,30)/t11-/m1/s1 |

InChI 键 |

RIAVILIFLLSVNO-LLVKDONJSA-N |

手性 SMILES |

C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3C[C@@H](OC3=O)CN(C4=NOC=C4)P(=O)(O)O)F |

规范 SMILES |

C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CN(C4=NOC=C4)P(=O)(O)O)F |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Contezolid Acefosamil

Introduction

Contezolid (B1676844) acefosamil (formerly MRX-4) is a novel, next-generation oxazolidinone antibiotic developed to combat infections caused by multidrug-resistant (MDR) Gram-positive bacteria.[1][2] It is a water-soluble prodrug of contezolid (MRX-I), designed to allow for both intravenous (IV) and oral administration.[3][4] Contezolid itself was structurally engineered to retain potent antibacterial activity while mitigating the hematological toxicity and monoamine oxidase inhibition (MAOI) associated with earlier oxazolidinones like linezolid (B1675486).[1][5][6] This guide provides a detailed examination of the conversion, mechanism of action, antibacterial activity, and key experimental methodologies related to contezolid acefosamil and its active form, contezolid.

Prodrug Activation and Pharmacokinetics

Contezolid acefosamil is an inactive compound that undergoes rapid metabolic conversion in the body to release the active antibacterial agent, contezolid.[3][7] This bioactivation is a critical step for its therapeutic effect.

Metabolic Pathway Contezolid acefosamil itself possesses no inherent antibacterial activity.[3][7] Upon administration, it is quickly metabolized into an intermediate product, MRX-1352, which is then subsequently converted into the active drug, contezolid.[3][8][9] Contezolid is later degraded into its primary inactive metabolite, MRX-1320, for excretion.[7][8] This efficient conversion ensures the active drug is delivered effectively to the site of infection.[10]

Pharmacokinetic Profile The prodrug formulation allows for flexible dosing regimens, including an initial IV administration followed by a switch to oral therapy.[8][9] Clinical studies have characterized the pharmacokinetic parameters following both IV and oral administration of contezolid acefosamil, demonstrating dose-proportional increases in the exposure of the active contezolid moiety.[7]

| Parameter | IV Single Ascending Dose (500-2,000 mg) [7] | Oral Single Ascending Dose (500-1,500 mg) [7] | Oral Dose (800 mg with food) [9] |

| Active Drug | Contezolid | Contezolid | Contezolid |

| Cmax (mg/L) | 1.95 - 15.61 | 8.66 - 37.10 | - |

| AUC₀₋ᵢₙf (h·mg/L) | 40.25 - 129.41 | 30.44 - 162.36 | - |

| Median Tmax (h) | 2.00 - 2.75 | 2.50 - 2.98 | ~3.0[11] |

| Mean t½ (h) | 13.33 - 16.74 | - | ~1.5 - 3.0 (in animals)[5] |

| Apparent Total Clearance (L/h) | - | - | 16.0 (Healthy) / 17.7 (Patients) |

Molecular Mechanism of Action

As an oxazolidinone, contezolid's core mechanism is the inhibition of bacterial protein synthesis, a fundamental process for bacterial viability and replication.[10][11][12]

Target and Binding Site Contezolid targets the bacterial ribosome, specifically binding to the 50S subunit.[10][12] Cryo-electron microscopy studies have elucidated that oxazolidinones bind to the 23S rRNA region adjacent to the peptidyl transferase center (PTC).[6][13] Contezolid occupies the aminoacyl-tRNA binding site (A-site) within the PTC, which sterically hinders the docking of incoming tRNA molecules.[13] This unique binding location prevents the formation of a functional 70S initiation complex, a crucial first step in protein synthesis, thereby halting the translation of mRNA into proteins.[6][10][14]

The chemical structure of contezolid offers advantages for ribosomal binding. An isoxazole (B147169) group in the C5-domain of the molecule enhances its fit into a hydrophobic pocket within the PTC of the 50S subunit, potentially increasing its binding affinity.[12]

In Vitro Antibacterial Activity

Contezolid demonstrates potent in vitro activity against a wide range of clinically important Gram-positive pathogens, including those resistant to other classes of antibiotics.[5][10]

Spectrum of Activity Studies have consistently shown its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[10][15][16] Time-kill studies indicate that contezolid exhibits bactericidal activity against most streptococci and some staphylococci species, while demonstrating bacteriostatic activity against Enterococcus faecium.[14][16] Its unique binding site limits cross-resistance with other antibiotic classes.[10] However, its activity may be limited against strains that possess specific linezolid-resistance genes, such as cfr or optrA.[12]

Minimum Inhibitory Concentrations (MIC) The following table summarizes the MIC values for contezolid against various Gram-positive isolates.

| Organism (Number of Isolates) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Staphylococcus aureus (overall) | 0.5 | 1 | [15] |

| Methicillin-Resistant S. aureus (MRSA) | 0.5 | 1 | [15] |

| Methicillin-Susceptible S. aureus (MSSA) | 0.5 | 1 | [15] |

| Methicillin-Resistant S. aureus (MRSA) (208 isolates) | - | 1 | [14] |

| Vancomycin-Resistant Enterococcus faecium (26 isolates) | - | 1 | [14] |

| Enterococcus spp. (overall) | 0.5 | 1 | [15] |

| Streptococcus spp. (overall) | 1 | 1 | [15] |

Key Experimental Methodologies

The characterization of contezolid's mechanism and activity relies on established and advanced laboratory techniques.

Cryo-Electron Microscopy for Ribosome Binding Analysis To visualize the interaction between contezolid and its ribosomal target, single-particle cryo-electron microscopy (cryo-EM) is employed. This powerful technique provides high-resolution structural data of the drug-ribosome complex.

-

Protocol Summary: The methodology involves isolating 70S ribosomes from the target bacterium (e.g., MRSA).[13] The purified ribosomes are then incubated with a solution of the antibiotic to allow for binding.[13] This complex is applied to transmission electron microscopy (TEM) grids and plunge-frozen in liquid ethane (B1197151) to preserve its native structure.[13] The frozen grids are then imaged using a cryo-electron microscope, and the resulting images are processed to reconstruct a high-resolution three-dimensional model of the antibiotic bound within the ribosomal PTC.[13]

Antimicrobial Susceptibility Testing (AST) Standardized methods are used to determine the in vitro potency of contezolid.

-

Protocol Summary: Minimum Inhibitory Concentrations (MICs) are determined using broth macrodilution or agar (B569324) dilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).[16] These methods involve exposing standardized bacterial inocula to serial twofold dilutions of the antibiotic. The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth after a defined incubation period.[16]

In Vivo Efficacy Models To assess the therapeutic potential in a living system, animal models of infection are utilized.

-

Protocol Summary: Murine models, such as systemic infection or localized thigh infection models, are commonly used.[5][16] In these experiments, mice are infected with a specific bacterial pathogen (e.g., MRSA). Subsequently, they are treated with orally administered contezolid, typically with linezolid used as a comparator.[16] The efficacy of the treatment is evaluated by measuring outcomes such as survival rates or the reduction in bacterial load (colony-forming units) in target tissues compared to untreated controls.[5][16]

Contezolid acefosamil represents a significant advancement in the oxazolidinone class, offering a potent therapeutic option against MDR Gram-positive pathogens. Its mechanism is centered on the targeted inhibition of bacterial protein synthesis via a specific interaction with the 50S ribosomal subunit. The prodrug design facilitates both IV and oral administration, providing crucial flexibility in clinical settings. Supported by robust in vitro activity and a promising safety profile, contezolid acefosamil stands as a valuable tool in the ongoing effort to address the global challenge of antibiotic resistance.[1][10]

References

- 1. micurx.com [micurx.com]

- 2. MicuRx receives FDA Qualified Infectious Disease Product (QIDP) and Fast Track Designation for Contezolid and Contezolid acefosamil [prnewswire.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is Contezolid Acefosamil used for? [synapse.patsnap.com]

- 11. Pharmacokinetics and Disposition of Contezolid in Humans: Resolution of a Disproportionate Human Metabolite for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Contezolid, a novel oxazolidinone antibiotic, may improve drug-related thrombocytopenia in clinical antibacterial treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. journals.asm.org [journals.asm.org]

- 16. In Vivo Antibacterial Activity of MRX-I, a New Oxazolidinone - PMC [pmc.ncbi.nlm.nih.gov]

Contezolid Acefosamil: A Prodrug Approach for the Next-Generation Oxazolidinone Antibiotic, Contezolid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Contezolid (B1676844) (MRX-I) is a next-generation oxazolidinone antibiotic developed to combat multidrug-resistant (MDR) Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3] Like other drugs in its class, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][4] A key advantage of contezolid is its improved safety profile, notably a reduced potential for the myelosuppression and monoamine oxidase (MAO) inhibition associated with linezolid (B1675486), the first-in-class oxazolidinone.[3][4][5]

Despite its potent activity and favorable safety, contezolid's low aqueous solubility (< 0.3 mg/mL) hinders the development of an intravenous (IV) formulation, which is crucial for treating severe infections in hospitalized patients.[3][6] To overcome this limitation, contezolid acefosamil (CZA, formerly MRX-4), a water-soluble O-acyl phosphoramidate (B1195095) prodrug, was developed.[6][7] This prodrug is suitable for both IV and oral administration and rapidly converts to the active contezolid in vivo.[6][8] This guide provides a comprehensive technical overview of contezolid acefosamil, focusing on its conversion to contezolid, its pharmacological profile, and the experimental methodologies used in its evaluation.

Chemical Profile and Synthesis

Contezolid acefosamil is an O-acyl phosphoramidate derivative of contezolid, designed to enhance aqueous solubility.[6] CZA exhibits a high aqueous solubility of over 200 mg/mL, a significant improvement over the parent drug, and maintains good hydrolytic stability in aqueous solutions at pH values between 4.0 and 7.4, making it suitable for IV formulations.[6]

The synthesis of contezolid involves a multi-step process, beginning with the condensation of 1,2,3,4-tetrafluoro-5-nitrobenzene with 4-piperidinone hydrochloride.[3] The development of the prodrug, contezolid acefosamil, required a different approach as direct N-phosphorylation of contezolid proved difficult.[6] A stepwise synthetic assembly was pursued, involving the preparation of N-phosphoramidate precursors.[6]

Mechanism of Action and Prodrug Conversion

Prodrug Conversion Pathway

Contezolid acefosamil itself does not possess antibacterial activity.[7] Upon administration, it undergoes rapid in vivo metabolic conversion to the active drug, contezolid.[6][7] This biotransformation is a two-step process involving an intermediate metabolite, MRX-1352.[7][9] The conversion pathway is presumed to involve enzymatic O-deacylation followed by N-dephosphorylation to release the active contezolid.[5]

Caption: Metabolic pathway of Contezolid Acefosamil to Contezolid.

Antimicrobial Mechanism of Contezolid

Contezolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][4] It specifically binds to the 23S ribosomal RNA (rRNA) adjacent to the peptidyl transferase center of the 50S ribosomal subunit.[3][5] This action blocks the formation of the functional 70S initiation complex, a critical step in the translation of mRNA into proteins, thereby halting bacterial growth and proliferation.[1][2] This mechanism is distinct from other antibiotic classes, limiting the potential for cross-resistance.[1]

In Vitro Activity

Contezolid demonstrates potent in vitro activity against a wide range of clinically important Gram-positive pathogens. Its activity is comparable, and in some cases slightly better than, linezolid.[5][10]

Table 1: In Vitro Activity of Contezolid Against Gram-Positive Pathogens

| Organism | No. of Isolates | Contezolid MIC50 (μg/mL) | Contezolid MIC90 (μg/mL) | Linezolid MIC90 (μg/mL) | Reference |

|---|---|---|---|---|---|

| Methicillin-Resistant S. aureus (MRSA) | 305 | 0.5 | 0.5 | 2 | [5][10] |

| Vancomycin-Resistant Enterococcus (VRE) | 165 | 1.0 | 1.0 | 2 | [5][10] |

Data synthesized from studies on clinical isolates from China.[5][10]

Pharmacokinetics

The pharmacokinetic profiles of contezolid acefosamil and contezolid have been evaluated in both preclinical and clinical studies. The prodrug allows for both intravenous and oral administration, providing therapeutic flexibility.[11]

Preclinical Pharmacokinetics

In animal models (mouse, rat, and dog), oral administration of contezolid resulted in rapid absorption, with peak plasma concentrations observed between 0.5 and 2.6 hours post-dose.[12] Oral bioavailability was reported as 69% in mice, 109% in rats, and 37% in dogs.[12] Following IV administration of the prodrug CZA in rats, the plasma exposure (AUC) of the active drug, contezolid, was similar to or higher than that achieved by administering contezolid itself intravenously.[6]

Clinical Pharmacokinetics

Phase I studies in healthy volunteers and Phase II studies in patients have characterized the human pharmacokinetics of CZA and contezolid.[13][14] CZA is rapidly converted to the intermediate MRX-1352, which is then transformed into active contezolid.[13] Food has been shown to enhance the bioavailability of orally administered contezolid.[15][16]

Table 2: Population Pharmacokinetic Parameters of Contezolid in Healthy Volunteers and Patients

| Parameter | Healthy Volunteers | Patients (ABSSSI) | Unit | Reference |

|---|---|---|---|---|

| Apparent Total Clearance (CL/F) | 16.0 (23.4% CV) | 17.7 (53.8% CV) | L/h | [13][14] |

| Apparent Volume of Distribution (V/F) | 20.5 | - | L | [15][16] |

Data for 800 mg oral contezolid administered with food. CV = Coefficient of Variation.

A population pharmacokinetic model supports a dosing regimen of a 2000 mg IV CZA loading dose, followed by 1000 mg IV CZA every 12 hours, which can be switched to 800 mg oral contezolid every 12 hours.[13] This regimen is predicted to reliably achieve efficacious drug exposures from the first day of therapy.[13][15]

In Vivo Efficacy and Clinical Trials

Preclinical Efficacy

The in vivo efficacy of contezolid acefosamil has been demonstrated in mouse models of systemic and thigh infections caused by various Gram-positive pathogens, including S. aureus, S. pneumoniae, and S. pyogenes.[17] In these models, both oral and intravenous CZA showed high antibacterial efficacy, comparable to that of linezolid.[7][17]

Clinical Efficacy

Contezolid and its prodrug have undergone extensive clinical evaluation.

-

Phase II Trials : A Phase II trial in the US for acute bacterial skin and skin structure infections (ABSSSI) showed that contezolid acefosamil met all primary and secondary efficacy endpoints when compared to linezolid, with indications of an improved hematological safety profile.[18][19]

-

Phase III Trials : Phase III trials have been conducted or are ongoing for complicated skin and soft tissue infections (cSSTI) and moderate to severe diabetic foot infections (DFI).[20][21][22] A study in China demonstrated that oral contezolid was non-inferior to linezolid for treating cSSTI, with fewer hematology-related adverse events.[5] A global Phase III trial is evaluating an IV-to-oral switch therapy with CZA/contezolid compared to linezolid for DFI.[21][23]

Safety and Tolerability

A key differentiating feature of contezolid is its improved safety and tolerability profile compared to linezolid.[3] Clinical studies have consistently shown that contezolid is associated with a markedly reduced risk of myelosuppression (including thrombocytopenia) and has a lower potential for MAO inhibition.[5][12][22] This favorable safety profile makes it a promising option for longer treatment durations that may be required for complex infections like DFI.[19]

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of contezolid are determined using the reference broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI).[5]

-

Isolate Preparation : Bacterial isolates are cultured on appropriate agar (B569324) plates to obtain fresh growth.

-

Inoculum Preparation : A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Drug Dilution : Contezolid and comparator agents are prepared in serial two-fold dilutions in cation-adjusted Mueller-Hinton broth.

-

Incubation : The microdilution plates are incubated at 35°C for 16-20 hours.

-

MIC Determination : The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth. Quality control is performed using reference strains such as S. aureus ATCC 29213 and E. faecalis ATCC 29212.[5]

Pharmacokinetic Sample Analysis

Plasma concentrations of contezolid acefosamil, contezolid, and its metabolites (MRX-1352, MRX-1320) are quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[11]

-

Sample Collection : Blood samples are collected at predetermined time points into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored at -70°C until analysis.

-

Sample Preparation : Plasma samples are subjected to protein precipitation, typically with acetonitrile (B52724) containing an internal standard.

-

Chromatography : The supernatant is injected into an LC system equipped with a suitable column (e.g., C18) for chromatographic separation.

-

Mass Spectrometry : Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Quantification : The concentration of each analyte is determined from a calibration curve constructed using standards of known concentrations. The linear range for contezolid is typically 0.0100 to 10 mg/L.[11]

Phase III Clinical Trial Workflow (Diabetic Foot Infection Example)

The design for the Phase III DFI trial provides a representative workflow for the clinical evaluation of contezolid acefosamil.[21][23]

Caption: Workflow for a Phase III Diabetic Foot Infection trial.

Conclusion

Contezolid acefosamil represents a successful application of prodrug technology to address the pharmaceutical limitations of a potent antibiotic. Its high aqueous solubility enables both intravenous and oral administration, providing critical therapeutic flexibility for treating serious Gram-positive infections.[6][11] The rapid and efficient in vivo conversion to contezolid ensures the delivery of the active agent.[6] Supported by extensive preclinical and clinical data, contezolid, delivered via its prodrug, demonstrates robust efficacy comparable to linezolid but with a significantly improved safety profile, particularly with respect to hematologic toxicity.[5][19] This makes contezolid acefosamil a promising new therapeutic option in the fight against antimicrobial resistance.

References

- 1. What is Contezolid Acefosamil used for? [synapse.patsnap.com]

- 2. What is Contezolid used for? [synapse.patsnap.com]

- 3. Portico [access.portico.org]

- 4. What is the mechanism of Contezolid? [synapse.patsnap.com]

- 5. In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Frontiers | In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China [frontiersin.org]

- 11. journals.asm.org [journals.asm.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. micurx.com [micurx.com]

- 19. MicuRx Pharmaceuticals Reports Positive Top-Line Results from a US Phase 2 ABSSSI Clinical Trial of Novel Antibiotic Contezolid Acefosamil – MicuRx Pharmaceuticals, Inc. [micurxchina.com]

- 20. clinicaltrials.eu [clinicaltrials.eu]

- 21. Safety and Efficacy Study of Contezolid Acefosamil and Contezolid Compared to Linezolid Administered Intravenously and Orally to Adults With Moderate or Severe Diabetic Foot Infections (DFI) | Clinical Research Trial Listing ( Diabetic Foot Infection ) ( NCT05369052 ) [trialx.com]

- 22. MicuRx receives FDA Qualified Infectious Disease Product (QIDP) and Fast Track Designation for Contezolid and Contezolid acefosamil [prnewswire.com]

- 23. Safety and Efficacy Study of Contezolid Acefosamil and Contezolid Compared to Linezolid Administered Intravenously and Orally to Adults With Moderate or Severe Diabetic Foot Infections (DFI) [ctv.veeva.com]

In Vitro Antibacterial Spectrum of Contezolid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Contezolid (B1676844) (MRX-I) is a novel oxazolidinone antibiotic demonstrating potent in vitro activity against a wide array of Gram-positive pathogens, including multidrug-resistant strains. As a member of the oxazolidinone class, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Contezolid, detailing its activity against various bacterial species. It includes a summary of Minimum Inhibitory Concentration (MIC) data, detailed experimental protocols for susceptibility testing, and a visual representation of its mechanism of action and resistance pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of novel antimicrobial agents.

Introduction

The emergence of multidrug-resistant (MDR) Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), poses a significant global health threat.[1] Contezolid is a next-generation oxazolidinone developed to address this challenge.[2] It exhibits a broad spectrum of activity against clinically important Gram-positive aerobes and some mycobacteria.[3][4] Notably, Contezolid has shown a favorable safety profile compared to earlier oxazolidinones, such as linezolid (B1675486), particularly with regard to myelosuppression.[3] This guide synthesizes the current in vitro data on Contezolid's antibacterial activity.

Mechanism of Action

Contezolid, like other oxazolidinones, inhibits bacterial protein synthesis. It binds to the 23S rRNA component of the 50S ribosomal subunit at the peptidyl transferase center (PTC).[5] This binding event interferes with the formation of the 70S initiation complex, a critical step in the initiation of protein synthesis.[5] By preventing the proper assembly of the ribosome, Contezolid effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect against most susceptible organisms.

In Vitro Antibacterial Spectrum

The in vitro activity of Contezolid has been evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Gram-Positive Aerobes

Contezolid demonstrates potent activity against a variety of Gram-positive aerobic bacteria, including drug-resistant phenotypes.

| Organism | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |

| Staphylococcus aureus | ||||

| All isolates | 606 | 0.5 | 1 | ≤0.06 - 2 |

| Methicillin-susceptible (MSSA) | 398 | 0.5 | 1 | ≤0.06 - 2 |

| Methicillin-resistant (MRSA) | 208 | 0.5 | 1 | 0.25 - 1 |

| Coagulase-Negative Staphylococci | 100 | 0.25 | 0.5 | ≤0.06 - 1 |

| Enterococcus faecalis | 52 | 0.5 | 1 | 0.12 - 2 |

| Enterococcus faecium | ||||

| All isolates | 51 | 0.5 | 1 | 0.12 - 1 |

| Vancomycin-susceptible | 25 | 0.5 | 1 | 0.12 - 1 |

| Vancomycin-resistant (VRE) | 26 | 0.5 | 1 | 0.25 - 1 |

| Streptococcus pneumoniae | 201 | 1 | 1 | ≤0.06 - 2 |

| Beta-hemolytic Streptococci | 102 | 1 | 1 | ≤0.06 - 1 |

| Viridans Group Streptococci | 99 | 0.5 | 1 | ≤0.06 - 1 |

Data compiled from Carvalhaes et al., 2020.[1][6][7][8]

Anaerobic Bacteria

Data on the in vitro activity of Contezolid against anaerobic bacteria is limited. However, studies on other oxazolidinones, such as linezolid and tedizolid (B1663884), have shown activity against a range of anaerobes.[9][10][11] It is anticipated that Contezolid would exhibit a similar spectrum.

| Organism | MIC50 (μg/mL) (Linezolid) | MIC90 (μg/mL) (Linezolid) |

| Bacteroides fragilis group | 2-4 | 8 |

| Clostridium difficile | 2 | 2-16 |

| Prevotella spp. | 4 | - |

| Fusobacterium spp. | 1 | - |

| Gram-positive anaerobic cocci | ≤4 | - |

Data for Linezolid from various sources.[9][11][12]

Gram-Negative Bacteria

Contezolid generally exhibits limited to no clinically relevant activity against Gram-negative bacteria. This is a class effect for oxazolidinones.

| Organism | MIC (μg/mL) |

| Escherichia coli | >32 |

| Klebsiella pneumoniae | >32 |

| Pseudomonas aeruginosa | >32 |

| Acinetobacter baumannii | >32 |

Note: Specific MIC values for Contezolid against a broad panel of Gram-negative bacteria are not extensively published, but are expected to be high, indicating resistance.

Mycobacteria

Contezolid has demonstrated in vitro activity against Mycobacterium tuberculosis and some non-tuberculous mycobacteria (NTM).

| Organism | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |

| Mycobacterium tuberculosis | 48 | 0.25 | 0.5 | 0.125 - 4 |

| Mycobacterium abscessus | 194 | 4 | 16 | 0.5 - >64 |

Data compiled from An et al., 2023 and Guo et al., 2021.[3][13]

Mechanisms of Resistance

Resistance to Contezolid, and oxazolidinones in general, can arise through several mechanisms, primarily involving alterations at the drug's binding site on the ribosome.

-

Mutations in 23S rRNA: The most common mechanism of resistance involves point mutations in the V domain of the 23S rRNA gene.[14][15] These mutations reduce the binding affinity of Contezolid to the ribosome.

-

Alterations in Ribosomal Proteins: Mutations in the genes encoding ribosomal proteins L3 and L4, which are near the peptidyl transferase center, can also confer resistance.[5]

-

Acquired Resistance Genes:

-

cfr (chloramphenicol-florfenicol resistance) gene: This gene encodes a methyltransferase that modifies an adenine (B156593) residue (A2503) in the 23S rRNA.[16] This modification prevents the binding of several classes of antibiotics, including oxazolidinones.

-

optrA (oxazolidinone and phenicol resistance gene A): This gene encodes an ATP-binding cassette (ABC-F) protein that is thought to protect the ribosome from the effects of oxazolidinones.[5]

-

Cross-resistance between linezolid and contezolid has been observed in strains harboring these resistance mechanisms.[17]

Experimental Protocols

The following are detailed methodologies for key in vitro susceptibility tests, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Assay

This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Contezolid powder

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Contezolid Stock Solution: Prepare a stock solution of Contezolid in a suitable solvent at a concentration 100 times the highest concentration to be tested.

-

Serial Dilutions: Perform serial two-fold dilutions of the Contezolid stock solution in CAMHB in the wells of the microtiter plate to achieve the desired final concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well (except for the sterility control) with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Contezolid that completely inhibits visible bacterial growth.

Agar (B569324) Dilution Assay

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Contezolid powder

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculum replicator (optional)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antibiotic-Containing Agar Plates: Prepare a series of MHA plates containing two-fold serial dilutions of Contezolid.[18]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension (approximately 10^4 CFU per spot).[18] A control plate with no antibiotic should also be inoculated.

-

Incubation: Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of Contezolid that inhibits the visible growth of the bacteria.

Time-Kill Assay

This assay determines the rate of bacterial killing over time.

Materials:

-

CAMHB

-

Contezolid powder

-

Bacterial inoculum

-

Sterile tubes or flasks

-

Shaking incubator (35°C ± 2°C)

-

Apparatus for serial dilutions and plating

Procedure:

-

Inoculum Preparation: Prepare a log-phase bacterial culture and dilute it to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in CAMHB.

-

Assay Setup: Prepare tubes with different concentrations of Contezolid (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without the antibiotic.

-

Incubation and Sampling: Incubate the tubes at 35°C ± 2°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove an aliquot from each tube.

-

Viable Cell Count: Perform serial dilutions of the aliquots and plate them onto agar to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.

Conclusion

Contezolid demonstrates potent in vitro activity against a broad range of clinically significant Gram-positive bacteria, including multidrug-resistant strains such as MRSA and VRE. Its activity against Mycobacterium tuberculosis is also noteworthy. As with other oxazolidinones, it has limited activity against Gram-negative organisms. The primary mechanisms of resistance involve alterations at the ribosomal binding site. The standardized protocols provided in this guide are essential for the accurate in vitro evaluation of Contezolid and other antimicrobial agents. This comprehensive data supports the continued development and clinical investigation of Contezolid as a valuable therapeutic option for treating challenging Gram-positive infections.

References

- 1. pacificbiolabs.com [pacificbiolabs.com]

- 2. nelsonlabs.com [nelsonlabs.com]

- 3. Frontiers | Contezolid, a novel oxazolidinone antibiotic, may improve drug-related thrombocytopenia in clinical antibacterial treatment [frontiersin.org]

- 4. The Structure, Properties, and Clinical Utility of Contezolid for Antituberculosis: A Narrative Review | springermedizin.de [springermedizin.de]

- 5. Coexistence of the Oxazolidinone Resistance–Associated Genes cfr and optrA in Enterococcus faecalis From a Healthy Piglet in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. journals.asm.org [journals.asm.org]

- 9. The underappreciated in vitro activity of tedizolid against Bacteroides fragilis species, including strains resistant to metronidazole and carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Activity of Tedizolid Compared to Linezolid and Five Other Antimicrobial Agents against 332 Anaerobic Isolates, Including Bacteroides fragilis Group, Prevotella, Porphyromonas, and Veillonella Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The in vitro antimicrobial activity of linezolid against unconventional pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. woah.org [woah.org]

- 14. benchchem.com [benchchem.com]

- 15. actascientific.com [actascientific.com]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Agar dilution - Wikipedia [en.wikipedia.org]

Contezolid Acefosamil (MRX-4): A Technical Guide for the Treatment of Gram-Positive Infections

For Researchers, Scientists, and Drug Development Professionals

Abstract

Contezolid (B1676844) acefosamil (CZA, MRX-4) is a novel, water-soluble O-acyl phosphoramidate (B1195095) prodrug of the oxazolidinone antibiotic contezolid (CZD, MRX-I). Developed by MicuRx Pharmaceuticals, it is engineered to provide both intravenous (IV) and oral formulations for treating serious Gram-positive infections, including those caused by multidrug-resistant (MDR) pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3] Contezolid acefosamil is designed to offer efficacy comparable to linezolid (B1675486) while exhibiting an improved safety profile, particularly a reduced risk of myelosuppression.[3][4] This guide provides an in-depth technical overview of its mechanism of action, pharmacology, clinical efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

Like other oxazolidinones, contezolid's mechanism of action is the inhibition of bacterial protein synthesis.[1][5] It targets an early stage of translation by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[6][7] This binding event prevents the formation of a functional 70S initiation complex, a crucial step involving the N-formylmethionyl-tRNA (fMet-tRNA), mRNA, and the 30S subunit.[5][8] By blocking this step, contezolid effectively halts the synthesis of bacterial proteins, leading to a bacteriostatic effect.[6] The unique binding site limits cross-resistance with other antibiotic classes.[1][7]

Pharmacokinetics and Metabolism

Contezolid acefosamil (CZA) is a highly water-soluble prodrug designed for both IV and oral administration.[9][10] Following administration, it is rapidly converted in vivo to its active form, contezolid (CZD), via an intermediate metabolite, MRX-1352.[11][12][13] This bioactivation pathway ensures efficient delivery of the active drug.[1] Contezolid itself has low aqueous solubility, making the prodrug form necessary for an IV formulation.[10]

Pharmacokinetic Parameters

Pharmacokinetic properties of the active drug, contezolid, have been characterized in Phase 1 clinical trials.[14][15]

| Parameter | IV Contezolid Acefosamil (Single Dose) | Oral Contezolid Acefosamil (Single Dose) |

| Dose | 500 mg | 2000 mg |

| Cmax (mg/L) | 1.95 ± 0.57 | 15.61 ± 4.88 |

| AUC₀₋ᵢₙf (h·mg/L) | 40.25 ± 10.12 | 129.41 ± 38.30 |

| Tmax (h, median) | 2.00 | 2.75 |

| t½ (h, mean) | 13.33 | 16.74 |

| Apparent Total Clearance (L/h) | N/A | N/A |

Data derived from a Phase 1 study in healthy Chinese subjects.[14][15] Cmax, AUC, and t½ refer to the active moiety, contezolid.

In Vitro Activity

Contezolid demonstrates potent in vitro activity against a broad spectrum of clinically important Gram-positive pathogens. Its activity is comparable to linezolid and it retains potency against resistant phenotypes, including MRSA and VRE.[11][12]

| Organism (No. of Isolates) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| Staphylococcus aureus (Overall) | 0.5 | 1 | ≤0.12 - 2 |

| Methicillin-susceptible (MSSA) | 0.5 | 1 | ≤0.12 - 2 |

| Methicillin-resistant (MRSA) | 0.5 | 1 | 0.25 - 1 |

| Coagulase-Negative Staphylococci | 0.25 | 0.5 | ≤0.12 - 2 |

| Enterococcus faecalis | 0.5 | 1 | 0.25 - 2 |

| Vancomycin-susceptible | 0.5 | 1 | 0.25 - 2 |

| Vancomycin-resistant | 0.5 | 1 | 0.5 - 1 |

| Enterococcus faecium | 1 | 1 | 0.25 - 2 |

| Vancomycin-susceptible | 1 | 1 | 0.5 - 1 |

| Vancomycin-resistant | 1 | 1 | 0.25 - 2 |

| Streptococcus pneumoniae | 1 | 1 | 0.25 - 2 |

| Beta-hemolytic Streptococci | 1 | 1 | ≤0.12 - 1 |

| Viridans group Streptococci | 1 | 1 | 0.25 - 2 |

Data compiled from studies testing clinical isolates from the United States, Europe, and China.[5][6][8][11][12]

Clinical Efficacy

Clinical trials have demonstrated the non-inferiority of contezolid and its prodrug, contezolid acefosamil, compared to linezolid for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and complicated skin and soft tissue infections (cSSTI).[3][16]

| Trial / Indication | Treatment Arms | Primary Endpoint | Efficacy Outcome |

| Phase 2 / ABSSSI [16][17] | CZA (IV/Oral) vs. Linezolid (IV/Oral) | Favorable early clinical response at 48-72h (ITT Population) | CZA: 77.9% Linezolid: 78.5% |

| Favorable clinical response at Post-Therapy Evaluation (PTE) (ITT Population) | CZA: 76.3% Linezolid: 73.8% | ||

| Phase 3 / cSSTI [3] | Contezolid (Oral) vs. Linezolid (Oral) | Clinical cure rate at Test-of-Cure (TOC) visit (FAS Population) | Contezolid: 81.4% Linezolid: 84.5% (Difference -3.1%, 95% CI: -8.8% to 2.6%) |

| Clinical cure rate at TOC (Clinically Evaluable Population) | Contezolid: 90.5% Linezolid: 90.1% (Difference 0.4%, 95% CI: -4.3% to 5.1%) |

CZA: Contezolid Acefosamil; ITT: Intent-to-Treat; FAS: Full Analysis Set.

Safety and Tolerability Profile

A key development goal for contezolid acefosamil was to mitigate the hematologic toxicity, specifically myelosuppression (thrombocytopenia), associated with long-term use of earlier oxazolidinones like linezolid.[4][18] Clinical data from Phase 2 and 3 trials support an improved safety profile in this regard.[3][17]

| Adverse Event / Safety Metric | Contezolid / CZA | Linezolid | Trial Context |

| Thrombocytopenia | 0% | 2.3% | Phase 3 cSSTI[3] |

| Leucopenia | 0.3% | 3.4% | Phase 3 cSSTI[3] |

| Platelet Count >30% Reduction from Baseline (>10 days therapy) | 2.5% | 25.4% | Observational Study[4] |

| Platelets Below Lower Limit of Normal | 7.6% | 12.1% | Phase 2 ABSSSI[17] |

| Neutrophils Below Lower Limit of Normal | 3.7% | 7.4% | Phase 2 ABSSSI[17] |

The most common treatment-emergent adverse events are gastrointestinal in nature (e.g., nausea, vomiting) and are generally mild to moderate in severity.[13][16]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution.[2][19][20]

-

Antimicrobial Preparation: Contezolid is dissolved and serially diluted in CAMHB to create a range of concentrations.

-

Plate Preparation: The dilutions are dispensed into 96-well microtiter plates. A growth control (no drug) and sterility control (no bacteria) well are included.

-

Inoculum Preparation: Bacterial isolates are grown on agar (B569324) overnight. Colonies are suspended in a sterile medium, and the turbidity is adjusted to match a 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL).

-

Inoculation: The standardized suspension is diluted so that, when added to the wells, the final concentration is approximately 5 x 10⁵ CFU/mL.

-

Incubation: Plates are incubated at 35°C for 18-24 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of contezolid that completely inhibits visible growth of the organism.

Protocol 2: Neutropenic Murine Thigh Infection Model

This in vivo model is a standard for evaluating the efficacy of antimicrobials against soft tissue infections.[7][21][22]

-

Induction of Neutropenia: Mice (e.g., female ICR or CD-1 strains) are rendered neutropenic to reduce immune clearance and standardize the model.[9][21] This is typically achieved by intraperitoneal injections of cyclophosphamide on day -4 (e.g., 150 mg/kg) and day -1 (e.g., 100 mg/kg) relative to infection.[7][9]

-

Infection: On day 0, mice are anesthetized and inoculated via intramuscular injection into the thigh with a standardized bacterial suspension (e.g., 0.1 mL of 10⁷ CFU/mL S. aureus).[7]

-

Treatment: Treatment is initiated at a set time post-infection (e.g., 2 hours). Contezolid acefosamil, a comparator agent, or a vehicle control is administered at various doses and schedules.

-

Endpoint Analysis: At 24 hours after the start of treatment, mice are euthanized. The thighs are aseptically removed, weighed, and homogenized in a fixed volume of sterile saline.[7][23]

-

Quantification: The homogenate is serially diluted, plated onto appropriate agar media, and incubated overnight at 37°C. The resulting colonies are counted, and the bacterial burden is expressed as log₁₀ CFU per gram of thigh tissue. Efficacy is measured by the reduction in bacterial burden compared to the control group.[23]

Conclusion

Contezolid acefosamil represents a significant advancement in the oxazolidinone class, offering a potent therapeutic option against challenging Gram-positive pathogens. Its dual IV/oral formulation provides critical flexibility for treating severe infections that may require initial hospitalization followed by outpatient therapy. The robust clinical data demonstrates non-inferiority to linezolid, while its key advantage lies in a markedly improved hematological safety profile. For drug development professionals and researchers, contezolid acefosamil serves as a promising agent to address the unmet medical need for safe and effective long-term treatments for persistent Gram-positive infections.

References

- 1. Research Portal [researchportal.murdoch.edu.au]

- 2. testinglab.com [testinglab.com]

- 3. A Phase III multicentre, randomized, double-blind trial to evaluate the efficacy and safety of oral contezolid versus linezolid in adults with complicated skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Contezolid, a novel oxazolidinone antibiotic, may improve drug-related thrombocytopenia in clinical antibacterial treatment [frontiersin.org]

- 5. In Vitro Activity and Potency of the Novel Oxazolidinone Contezolid (MRX-I) Tested against Gram-Positive Clinical Isolates from the United States and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. noblelifesci.com [noblelifesci.com]

- 8. Frontiers | In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China [frontiersin.org]

- 9. journals.asm.org [journals.asm.org]

- 10. 1700. Efficacy and Safety in Subjects with Renal Impairment in Contezolid and Contezolid Acefosamil Phase 2 and Phase 3 Skin Infection Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmacytimes.com [pharmacytimes.com]

- 17. | BioWorld [bioworld.com]

- 18. academic.oup.com [academic.oup.com]

- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 20. standards.globalspec.com [standards.globalspec.com]

- 21. imquestbio.com [imquestbio.com]

- 22. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 23. Murine thigh infection model. [bio-protocol.org]

The Pharmacokinetic Profile of Contezolid Acefosamil: A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

Introduction

Contezolid (B1676844) acefosamil (CZA) is a novel oxazolidinone antibiotic developed to address the growing threat of multidrug-resistant Gram-positive bacterial infections.[1] As a prodrug, contezolid acefosamil is designed for both intravenous and oral administration, offering flexibility in clinical settings.[2] It is rapidly converted in vivo to its active moiety, contezolid, which exhibits potent antibacterial activity. This technical guide provides a comprehensive overview of the pharmacokinetics of contezolid acefosamil, summarizing key data from clinical studies and detailing the experimental protocols used in its evaluation.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Contezolid acefosamil undergoes a multi-step conversion to its active form, contezolid. Following administration, the prodrug is first metabolized to an intermediate, MRX-1352, which is then converted to contezolid.[3][4] The active drug is subsequently metabolized to an inactive metabolite, MRX-1320.[3][4]

The metabolism of contezolid primarily involves an oxidative ring opening of the 2,3-dihydropyridin-4-one fragment, a process catalyzed by multiple non-cytochrome P450 enzymes, including flavin-containing monooxygenase 5.[5][6] This metabolic pathway minimizes the potential for drug-drug interactions with agents that are substrates, inhibitors, or inducers of the CYP450 system.[5][6]

Excretion of contezolid and its metabolites occurs mainly through the urine.[7]

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic properties of contezolid acefosamil and its active form, contezolid, have been evaluated in several Phase I clinical trials in healthy volunteers. These studies have assessed the safety, tolerability, and pharmacokinetics following single ascending doses (SAD) and multiple ascending doses (MAD) of both intravenous and oral formulations. The key pharmacokinetic parameters from these studies are summarized in the tables below.

Single Ascending Dose (SAD) Studies

Table 1: Pharmacokinetic Parameters of Contezolid Following a Single Intravenous Infusion of Contezolid Acefosamil in Healthy Chinese Subjects [8]

| Dose of Contezolid Acefosamil (mg) | Cmax (mg/L) | AUC0-inf (h·mg/L) | Tmax (h) | t1/2 (h) |

| 500 | 1.95 ± 0.57 | 40.25 ± 10.12 | 2.00 | 13.33 |

| 1000 | 5.23 ± 1.14 | 70.92 ± 12.20 | 2.50 | 14.61 |

| 1500 | 9.87 ± 2.65 | 105.77 ± 28.45 | 2.52 | 15.89 |

| 2000 | 15.61 ± 4.88 | 129.41 ± 38.30 | 2.75 | 16.74 |

Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Contezolid Following a Single Oral Dose of Contezolid Acefosamil in Healthy Chinese Subjects [8]

| Dose of Contezolid Acefosamil (mg) | Cmax (mg/L) | AUC0-inf (h·mg/L) | Tmax (h) |

| 500 | 8.66 ± 2.60 | 30.44 ± 7.33 | 2.50 |

| 1500 | 37.10 ± 8.66 | 162.36 ± 47.08 | 2.98 |

Data are presented as mean ± standard deviation.

Multiple Ascending Dose (MAD) Studies

Following multiple intravenous doses of contezolid acefosamil, plasma concentrations of contezolid reached a steady state by day 6, with an accumulation ratio ranging from 2.20 to 2.96.[8] After multiple oral doses of 1,500 mg, a steady state was achieved by day 5, with no significant accumulation observed.[8]

Food Effect Study

The administration of oral contezolid with a high-fat meal has been shown to enhance its absorption. The apparent total clearance of an 800 mg oral dose of contezolid with food was 16.0 L/h in healthy volunteers and 17.7 L/h in patients.[3][4]

Experimental Protocols

Clinical Study Design

The pharmacokinetic data presented in this guide were primarily derived from Phase I, randomized, double-blind, placebo-controlled, single and multiple ascending dose studies conducted in healthy adult subjects.[8]

-

Single Ascending Dose (SAD) Intravenous Cohorts: Subjects received a single intravenous infusion of contezolid acefosamil over a specified period. Doses ranged from 500 mg to 2,000 mg.[8]

-

Single Ascending Dose (SAD) Oral Cohorts: Subjects received a single oral dose of contezolid acefosamil. Doses of 500 mg and 1,500 mg were evaluated.[8]

-

Multiple Ascending Dose (MAD) Cohorts: Subjects received multiple doses of either intravenous or oral contezolid acefosamil.

-

Blood Sampling: For pharmacokinetic analysis, serial blood samples were collected at predetermined time points before and after drug administration. For SAD studies, sampling typically continued for up to 48 hours post-dose.

-

Subject Population: The studies enrolled healthy male and female subjects, typically between the ages of 18 and 45.[8]

Bioanalytical Methodology

The quantification of contezolid acefosamil, MRX-1352, contezolid, and MRX-1320 in plasma samples was performed using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) assays.

-

Sample Preparation: Plasma samples were typically prepared using protein precipitation.

-

Chromatography: Chromatographic separation was achieved using a C18 or a C6-Phenyl analytical column.

-

Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

-

Validation: The bioanalytical methods were validated according to regulatory guidelines, assessing parameters such as linearity, precision, accuracy, and stability. The linear ranges for the analytes in plasma were established as follows:

-

Contezolid acefosamil: 0.004–2.0 mg/L

-

MRX-1352: 0.02–20.0 mg/L

-

Contezolid: 0.010–10.0 mg/L

-

MRX-1320: 0.002–2.0 mg/L

-

Mandatory Visualizations

Metabolic Pathway of Contezolid Acefosamil

Caption: Metabolic conversion of contezolid acefosamil.

Experimental Workflow for a Typical Pharmacokinetic Study

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Pharmacokinetics and Disposition of Contezolid in Humans: Resolution of a Disproportionate Human Metabolite for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Contezolid Acefosamil used for? [synapse.patsnap.com]

- 6. A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Contezolid and its Prodrug: A Technical Guide to Solubility and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility characteristics of the oxazolidinone antibiotic, Contezolid, and its water-soluble prodrug, Contezolid acefosamil. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction: The Need for Enhanced Solubility in Oxazolidinones

Contezolid is a next-generation oxazolidinone antibiotic with potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). A significant limitation of Contezolid in its active form is its modest aqueous solubility, which restricts its administration to oral dosage forms.[1] To address this, Contezolid acefosamil, a novel O-acyl phosphoramidate (B1195095) prodrug, was developed to provide a highly water-soluble formulation suitable for both intravenous (IV) and oral administration.[1][2] This guide will explore the critical differences in solubility between these two compounds and the underlying mechanisms of action and metabolism.

Comparative Solubility Profile

The development of Contezolid acefosamil has dramatically improved the aqueous solubility of the parent drug, Contezolid. This enhancement is the pivotal factor enabling its use in intravenous formulations, which is often crucial for treating severe hospital-acquired infections.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for both Contezolid acefosamil and Contezolid in various solvents and formulations.

Table 1: Solubility of Contezolid acefosamil

| Solvent/Formulation | Solubility | Reference(s) |

| Aqueous Solution | >200 mg/mL | [1] |

| DMSO | 180 mg/mL (as sodium salt) | [3][4][5] |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 4.5 mg/mL (as sodium salt) | [3][4] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 4.5 mg/mL (as sodium salt) | [3][4] |

| 10% DMSO + 90% Corn Oil | ≥ 4.5 mg/mL (as sodium salt) | [3][4] |

Table 2: Solubility of Contezolid

| Solvent/Formulation | Solubility | Reference(s) |

| Aqueous Solution | ~0.2 mg/mL | [1] |

| DMSO | 100-120 mg/mL | [6][7] |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL to 4 mg/mL | [6][7][8] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [6][8] |

| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL | [6][8] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized, yet detailed, methodologies for key experiments relevant to the study of Contezolid and Contezolid acefosamil.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of Contezolid or Contezolid acefosamil in a specific solvent.

Materials:

-

Contezolid or Contezolid acefosamil powder

-

Solvent of interest (e.g., Water, Phosphate Buffered Saline pH 7.4, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the compound (e.g., 5-10 mg) to a vial containing a known volume of the solvent (e.g., 1-5 mL). The presence of undissolved solid is crucial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

-

-

Data Analysis:

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or µg/mL.

-

Signaling and Metabolic Pathways

Understanding the mechanism of action and metabolic fate of a drug is fundamental to its development and clinical application.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

As an oxazolidinone antibiotic, Contezolid targets the bacterial ribosome to inhibit protein synthesis.[9] Specifically, it binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[9] This binding event prevents the formation of the initiation complex, a critical early step in protein synthesis, thereby halting the production of essential bacterial proteins.[9][10][11]

Caption: Mechanism of action of Contezolid.

In Vivo Conversion of Contezolid Acefosamil

Contezolid acefosamil is a prodrug that is rapidly converted to the active drug, Contezolid, in the body.[1] This bioconversion is a two-step process that is presumed to be initiated by enzymatic O-deacetylation, followed by the release of the active Contezolid.[1]

Caption: In vivo metabolic pathway of Contezolid acefosamil.

Experimental and Developmental Workflows

The development of a new antibiotic from a preclinical candidate to a clinically approved drug involves a series of well-defined stages.

Preclinical Development Workflow for an Oral Antibiotic

The preclinical phase for an oral antibiotic like Contezolid involves a comprehensive evaluation of its efficacy, safety, and pharmacokinetic properties.

Caption: Preclinical development workflow for an oral antibiotic.

Clinical Trial Workflow for an Intravenous Antibiotic

The clinical development of an intravenous antibiotic such as Contezolid acefosamil follows a phased approach to ensure safety and efficacy in humans.

Caption: Clinical trial workflow for an intravenous antibiotic.

Conclusion

The development of Contezolid acefosamil represents a significant advancement in the oxazolidinone class of antibiotics. Its superior aqueous solubility overcomes a key limitation of the parent compound, Contezolid, enabling the development of an intravenous formulation critical for the treatment of severe bacterial infections. This technical guide has provided a detailed comparison of the solubility profiles of these two compounds, outlined standard experimental methodologies, and visually represented their mechanism of action and metabolic pathways. The structured workflows for preclinical and clinical development offer a clear roadmap for the progression of such novel antibacterial agents. This comprehensive information serves as a valuable resource for the scientific community engaged in the ongoing battle against antimicrobial resistance.

References

- 1. Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abmole.com [abmole.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Contezolid | MRX-I | available oxazolidinone antibiotic | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. journals.asm.org [journals.asm.org]

The Journey of Contezolid Acefosamil: From Discovery to a Promising Antibacterial Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Contezolid (B1676844) acefosamil (CZA) has emerged as a promising next-generation oxazolidinone antibiotic designed to combat multidrug-resistant Gram-positive bacterial infections. Developed by MicuRx Pharmaceuticals, CZA is a water-soluble prodrug of contezolid (CZD), engineered to overcome the poor aqueous solubility of its parent compound, thus enabling both intravenous (IV) and oral administration. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of contezolid acefosamil, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.

Discovery and Rationale for Development

Contezolid (CZD) is a potent oxazolidinone antibiotic effective against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1] A significant limitation of CZD was its low aqueous solubility (approximately 0.2 mg/mL), which rendered it unsuitable for intravenous administration, a critical route for treating severe in-hospital infections.[2] This challenge prompted the development of a water-soluble prodrug.

Contezolid acefosamil (formerly MRX-4) was identified as the optimal prodrug candidate.[3] It is an innovative O-acyl phosphoramidate (B1195095) prodrug that exhibits high aqueous solubility (greater than 200 mg/mL) and maintains good hydrolytic stability at a pH suitable for IV administration.[2][4] In vivo, CZA is rapidly and efficiently converted to the active drug, contezolid.[2][4]

Synthesis of Contezolid Acefosamil

The synthesis of contezolid acefosamil involves a multi-step process. A general outline of the synthesis of N-phosphoramidate derivatives of contezolid is presented below. Direct N-phosphorylation of contezolid proved difficult due to the low reactivity of the NH group. Therefore, a stepwise synthetic assembly was developed.[4]

Experimental Protocol: Synthesis of N-Phosphoramidate Derivatives of Contezolid[4]

-

Preparation of Mesylate Precursor: The alcohol precursor (1) is reacted with methanesulfonyl chloride (MeSO2Cl) in the presence of triethylamine (B128534) (TEA) in dichloromethane (B109758) (DCM) to yield the corresponding mesylate (2).

-

N-Alkylation: 3-(O,O'-dimethyl or diethyl phosphoramido)isoxazoles are N-alkylated with the mesylate (2) in the presence of lithium tert-butoxide (LiOt-Bu) in tetrahydrofuran (B95107) (THF) to produce the phosphoramidate precursors (3a and 3b).

-

Further Modifications: The synthesis proceeds through a series of reactions including the use of reagents such as diisopropyl azodicarboxylate (DIAD), triphenylphosphine (B44618) (TPP), sodium iodide (NaI), and trimethylsilyl (B98337) iodide (TMSI) to yield the target N-phosphoramidate derivatives.

-

Final Step: The final step involves treatment with aqueous sodium carbonate (Na2CO3) to afford the desired product.

Note: For detailed, step-by-step procedures, including reaction conditions and purification methods, please refer to the primary literature.

Mechanism of Action

Contezolid acefosamil itself is inactive and acts as a prodrug.[1] Following administration, it is rapidly metabolized in vivo to its active form, contezolid.[1] Contezolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[3]

Specifically, contezolid binds to the 50S subunit of the bacterial ribosome.[3] This binding event prevents the formation of the 70S initiation complex, a crucial step in the initiation of protein synthesis.[5] By disrupting this process, contezolid effectively halts the production of essential bacterial proteins, leading to the cessation of bacterial growth and proliferation.[3] The binding site of contezolid on the ribosome is distinct from that of other antibiotic classes, which helps to minimize cross-resistance.[3]

Pharmacokinetics

Contezolid acefosamil is rapidly converted to contezolid in vivo via an intermediate metabolite, MRX-1352.[6] Contezolid is then further metabolized to its main inactive metabolite, MRX-1320.[6]

Table 1: Pharmacokinetic Parameters of Contezolid After Intravenous and Oral Administration of Contezolid Acefosamil in Healthy Chinese Subjects[1]

| Parameter | Intravenous (500-2000 mg SAD) | Oral (500 & 1500 mg SAD) |

| Cmax (mg/L) | 1.95 ± 0.57 to 15.61 ± 4.88 | 8.66 ± 2.60 to 37.10 ± 8.66 |

| AUC0–inf (h·mg/L) | 40.25 ± 10.12 to 129.41 ± 38.30 | 30.44 ± 7.33 to 162.36 ± 47.08 |

| Median Tmax (h) | 2.00 to 2.75 | 2.50 to 2.98 |

| Mean t1/2 (h) | 13.33 to 16.74 | Not Reported |

| Steady State Achievement (Multiple IV) | Day 6 | Not Applicable |

| Accumulation Ratio (Multiple IV) | 2.20–2.96 | Not Applicable |

| Steady State Achievement (Multiple Oral) | Not Applicable | Day 5 |

SAD: Single Ascending Dose

Table 2: Population Pharmacokinetic Parameters of Contezolid[6]

| Parameter | Healthy Volunteers (with food) | Patients with ABSSSI (with food) |

| Apparent Total Clearance (L/h) | 16.0 (23.4% CV) | 17.7 (53.8% CV) |

| Proposed IV Loading Dose (mg) | 2000 | 2000 |

| Proposed IV Maintenance Dose (mg q12h) | 1000 | 1000 |

| Proposed Oral Dose (mg q12h) | 800 | 800 |

| Predicted AUC (mg·h/L) | 91.9 (range: 76.3–106) | 91.9 (range: 76.3–106) |

ABSSSI: Acute Bacterial Skin and Skin Structure Infections; CV: Coefficient of Variation; AUC: Area Under the Curve

Clinical Development

Contezolid acefosamil has undergone several clinical trials to evaluate its safety, tolerability, and efficacy.

Phase 1 Clinical Trial[1]

-

Design: A single ascending dose (SAD) and multiple-dose, placebo-controlled study in healthy Chinese subjects.

-

Administration: Intravenous and oral routes.

-

Key Findings: The drug was well-tolerated with all treatment-emergent adverse events (TEAEs) being mild in severity. No serious adverse events were reported. The pharmacokinetic profile demonstrated dose-proportional increases in Cmax and AUC.

Phase 2 Clinical Trial for ABSSSI (NCT03747497)[5]

-

Design: A randomized, double-blind trial comparing contezolid acefosamil with linezolid.

-

Population: 196 patients with acute bacterial skin and skin structure infections (ABSSSI).

-

Dosage:

-

Contezolid acefosamil group: 1500 mg IV loading dose, followed by 1000 mg IV twice daily, with an option to switch to 1300 mg oral twice daily.

-

Linezolid group: 600 mg IV twice daily, with an option to switch to 600 mg oral twice daily.

-

-

Primary Endpoint: Favorable early clinical response at 48-72 hours.

-

Results: Contezolid acefosamil met the primary and secondary efficacy endpoints, showing comparable efficacy to linezolid.

-

Early clinical response: 77.9% for contezolid acefosamil vs. 78.5% for linezolid.

-

Post-therapy evaluation favorable response: 76.3% for contezolid acefosamil vs. 73.8% for linezolid.

-

Phase 3 Clinical Trial for Diabetic Foot Infections (DFI) (NCT05369052)[7]

-

Design: A multicenter, randomized, double-blind study comparing contezolid acefosamil/contezolid to linezolid.

-

Population: Approximately 865 adults with moderate to severe DFI.

-

Treatment Duration: 14 to 28 days.

-

Status: This trial is ongoing to further evaluate the safety and efficacy of contezolid acefosamil.

Conclusion

Contezolid acefosamil represents a significant advancement in the development of oxazolidinone antibiotics. Its innovative prodrug strategy successfully addresses the solubility limitations of contezolid, allowing for both intravenous and oral administration. The comprehensive preclinical and clinical data gathered to date demonstrate a favorable safety and efficacy profile, positioning contezolid acefosamil as a valuable therapeutic option for the treatment of serious Gram-positive bacterial infections, particularly in the era of growing antibiotic resistance. Ongoing Phase 3 trials will further delineate its role in clinical practice.

References

- 1. A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Disposition of Contezolid in Humans: Resolution of a Disproportionate Human Metabolite for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Contezolid Acefosamil used for? [synapse.patsnap.com]

- 4. Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Contezolid Acefosamil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Contezolid (B1676844) acefosamil (CZA) is a novel oxazolidinone antibiotic designed as a water-soluble prodrug of contezolid (CZD). This design allows for both intravenous (IV) and oral administration, addressing the poor water solubility of its parent compound. CZA exhibits high aqueous solubility (>200 mg/mL) and is rapidly converted in vivo to the active drug, contezolid. This document provides a detailed protocol for the chemical synthesis of contezolid acefosamil, compiled from published literature and patent filings. The synthesis involves a multi-step process commencing with the preparation of key intermediates, followed by the construction of the phosphoramidate (B1195095) moiety and subsequent acylation to yield the final product.

Introduction

Contezolid is a next-generation oxazolidinone antibiotic with potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A significant limitation of contezolid is its low aqueous solubility, which hampers the development of an intravenous formulation. To overcome this, contezolid acefosamil was developed as a water-soluble prodrug. This application note details the synthetic route to contezolid acefosamil, providing researchers with the necessary information to replicate its synthesis for research and development purposes.

Synthesis Overview

The synthesis of contezolid acefosamil can be broadly divided into two main stages:

-

Synthesis of the Contezolid Phosphoramidic Acid Intermediate: This stage involves the preparation of a key mesylate intermediate from a protected contezolid precursor. This is followed by an N-alkylation reaction with a phosphoramidate synthon and subsequent deprotection to yield the phosphoramidic acid.

-

Final Acylation: The phosphoramidic acid intermediate is then acylated to produce the final product, contezolid acefosamil.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for Contezolid Acefosamil.

Experimental Protocols

Stage 1: Synthesis of this compound

Step 1a: Synthesis of ((R)-3-(3-fluoro-4-(1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate (B1217627) (Mesylate Intermediate)

-

Reagents and Materials:

-

(R)-3-(3-fluoro-4-(1H-pyrazol-1-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one (Contezolid Alcohol Precursor)

-

Triethylamine (B128534) (TEA)

-

Methanesulfonyl chloride (MsCl)

-

-

Procedure:

-

To a solution of the contezolid alcohol precursor in dichloromethane, add triethylamine.

-

Cool the mixture in an ice bath.

-

Slowly add methanesulfonyl chloride to the cooled solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude mesylate intermediate.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Step 1b: Synthesis of Dimethyl (isoxazol-3-yl)phosphoramidate (Phosphoramidate Synthon)

-

Reagents and Materials:

-

Isoxazol-3-amine

-

Dimethyl phosphite (B83602)

-

Carbon tetrachloride

-

Triethylamine

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve isoxazol-3-amine in dichloromethane.

-

Add dimethyl phosphite and triethylamine to the solution.

-

Cool the mixture in an ice bath and add a solution of carbon tetrachloride in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the desired phosphoramidate synthon.

-

Step 1c: Synthesis of N-(((R)-3-(3-fluoro-4-(1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)-P,P-dimethyl-N-(isoxazol-3-yl)phosphonamidic diamide (B1670390) (N-Alkylated Phosphoramidate)

-